molecular formula C22H22FN5O B11246582 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11246582
M. Wt: 391.4 g/mol
InChI Key: ACFCGYYPYYGAGL-UHFFFAOYSA-N
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Description

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a fluorobenzoyl group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine are reacted together.

    Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzoyl chloride reacts with the piperazine ring.

    Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential drug candidate for its ability to interact with various biological targets.

    Pharmacology: The compound is studied for its pharmacokinetic properties and potential therapeutic effects.

    Material Science: Its unique structure makes it a candidate for developing novel materials with specific properties.

    Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of specific enzymes, thereby affecting metabolic pathways. Molecular docking studies and in vitro assays are commonly used to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Studied for their alpha1-adrenergic receptor affinity.

Uniqueness

2-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorobenzoyl group, in particular, enhances its ability to interact with specific biological targets, making it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C22H22FN5O

Molecular Weight

391.4 g/mol

IUPAC Name

[4-(4-anilino-6-methylpyrimidin-2-yl)piperazin-1-yl]-(2-fluorophenyl)methanone

InChI

InChI=1S/C22H22FN5O/c1-16-15-20(25-17-7-3-2-4-8-17)26-22(24-16)28-13-11-27(12-14-28)21(29)18-9-5-6-10-19(18)23/h2-10,15H,11-14H2,1H3,(H,24,25,26)

InChI Key

ACFCGYYPYYGAGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)NC4=CC=CC=C4

Origin of Product

United States

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